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Introduction

Aurantiol, a Schiff base synthesized from the condensation of hydroxycitronal and methyl
anthranilate, is a widely utilized fragrance ingredient known for its sweet, floral, and orange-
blossom aroma.[1] Its chemical stability and persistent scent profile make it a valuable
component in perfumery and cosmetic formulations. A thorough characterization using various
spectroscopic techniques is essential for quality control, structural elucidation, and
understanding its physicochemical properties. This document provides detailed application
notes and experimental protocols for the spectroscopic analysis of Aurantiol using Mass
Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Due to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR)
data, predicted *H and 3C NMR spectral data are provided for theoretical structural
confirmation.

Chemical Structure:

Aurantiol, with the IUPAC name methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate,
is a viscous liquid at room temperature. Its chemical structure combines an aliphatic chain with
an aromatic ring, featuring key functional groups such as a hydroxyl group, an imine (Schiff
base) linkage, and a methyl ester.
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Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Aurantiol.

Mass Spectrometry (MS)

Table 1: Key Mass Spectrometry Fragments for Aurantiol

m/z Value Interpretation Reference
305.1 Molecular lon [M]* [2][3]
287 [M - H20]* [2][3]
272.1 [M - H20 - CHs]* [2][3]
Fragmentation of the aliphatic
204.1 _ [2][3]
chain
Fragmentation at the imine
172.0 [2][3]
bond
170.0 Further fragmentation [2][3]
59.0 Isopropyl group fragment [2][3]

Infrared (IR) Spectroscopy

Table 2: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Peaks for Aurantiol
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

~3400 (broad) O-H stretch Hydroxyl

~3050 C-H stretch Aromatic
~2950-2850 C-H stretch Aliphatic

~1700 C=0 stretch Ester

~1630 C=N stretch Imine (Schiff Base)
~1600, ~1480 C=C stretch Aromatic Ring
~1250 C-O stretch Ester

~1150 C-N stretch Imine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption Maxima for Aurantiol

Wavelength (Amax, nm)

Electronic Transition

Chromophore

~250-260

m—-T

Aromatic Ring

~320-350

n-m/m- 1"

Conjugated Imine-Aromatic

System

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted *H NMR Chemical Shifts for Aurantiol
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Chemical Shift (3,

Multiplicity Integration Proton Assignment
ppm)
78.80 ) 1H Aromatic H (ortho to

ester)

~7.3-7.5 t 1H Aromatic H
~6.8-7.0 m 2H Aromatic H
~8.1 t 1H Imine H (CH=N)
~3.9 s 3H O-CHs (Ester)
~2.2-2.4 m 2H CH:z adjacent to C=N
~1.1-1.7 m ~10H Aliphatic CHz, CH
~1.2 s 6H C(CHs)2
~0.9 d 3H CH-CHs
~2.0 (broad) s 1H O-H

Table 5: Predicted 3C NMR Chemical Shifts for Aurantiol
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Chemical Shift (3, ppm)

Carbon Assignment

~168 C=0 (Ester)

~165 C=N (Imine)

~150 Aromatic C (C-N)
~115-135 Aromatic CH

~120 Aromatic C (C-C=0)
~71 C-OH

~52 O-CHs

~20-45 Aliphatic CHz2, CH
~29 C(CHs)2

~22 CH-CHs

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate Aurantiol from a mixture and determine its molecular weight and

fragmentation pattern for structural confirmation.

Methodology:

o Sample Preparation: Prepare a 1% solution of the Aurantiol sample in a suitable volatile

solvent such as ethanol or dichloromethane.

¢ Instrumentation: An Agilent 5975C Gas Chromatograph coupled with a Mass Spectrometer

or equivalent.

e GC Conditions:

o Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 um film thickness.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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[e]

Injector Temperature: 250 °C.

(¢]

Injection Volume: 1 pL.

[¢]

Split Ratio: 50:1.

[¢]

Oven Temperature Program:
= Initial temperature: 100 °C, hold for 2 minutes.
= Ramp: 10 °C/min to 280 °C.

= Final hold: 5 minutes at 280 °C.

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the peak corresponding to Aurantiol based on its retention time.
Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the Aurantiol molecule.
Methodology:

o Sample Preparation: As Aurantiol is a viscous liquid, it can be analyzed directly as a thin
film.

 Instrumentation: A PerkinElImer Spectrum One FTIR spectrometer or equivalent with an
Attenuated Total Reflectance (ATR) accessory.
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e Procedure:

o

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Place a small drop of the Aurantiol sample directly onto the ATR crystal.

[e]

Acquire the sample spectrum over the range of 4000-650 cm™1.

[e]

Perform an ATR correction on the resulting spectrum.

o Data Analysis: Identify the characteristic absorption bands for the hydroxyl, aromatic C-H,
aliphatic C-H, ester carbonyl, imine, and aromatic C=C functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of Aurantiol arising from its
conjugated system.

Methodology:

o Sample Preparation: Prepare a dilute solution of Aurantiol (e.g., 10 pg/mL) in a UV-grade
solvent such as ethanol or cyclohexane.

e Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.

e Procedure:

[¢]

Use a matched pair of quartz cuvettes (1 cm path length).

[e]

Fill the reference cuvette with the solvent (blank).

o

Fill the sample cuvette with the prepared Aurantiol solution.

[¢]

Scan the sample from 200 to 600 nm.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) corresponding to
the electronic transitions within the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework of the Aurantiol molecule.
Methodology:
e Sample Preparation:

o Dissolve approximately 10-20 mg of the viscous Aurantiol sample in 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

o To aid dissolution and reduce viscosity, gentle warming or vortexing may be applied.

o Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR
tube to remove any particulate matter.

 Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

e Acquisition Parameters (*H NMR):

(¢]

Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

[e]

[e]

Relaxation Delay: 1-2 seconds.

e Acquisition Parameters (33C NMR):

[¢]

Pulse Program: Proton-decoupled single-pulse sequence.

[¢]

Spectral Width: 0-200 ppm.

[e]

Number of Scans: 1024 or more, depending on concentration.

o

Relaxation Delay: 2-5 seconds.
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+ Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Integrate the *H NMR signals and identify the chemical shifts and multiplicities. Assign the
13C NMR signals based on their chemical shifts and comparison with predicted values.

Visualization of Experimental Workflow
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Caption: Workflow for the spectroscopic characterization of Aurantiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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